molecular formula C23H24FN3O3 B13703215 tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate

tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate

Cat. No.: B13703215
M. Wt: 409.5 g/mol
InChI Key: HVFJPCIEZKMLOH-UHFFFAOYSA-N
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Description

tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate is a heterocyclic compound featuring a bipyridine core modified with a tert-butyl carbamate group and a substituted benzyloxy moiety.

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

tert-butyl 4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C23H24FN3O3/c1-23(2,3)30-22(28)27-11-9-17(10-12-27)20-5-4-6-21(26-20)29-15-18-8-7-16(14-25)13-19(18)24/h4-9,13H,10-12,15H2,1-3H3

InChI Key

HVFJPCIEZKMLOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It may be investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: This compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3’,6’-dihydro-[2,4’-bipyridine]-1’(2’H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorobenzyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings and Functional Group Impact

Electron-Withdrawing Substituents: The 4-cyano-2-fluorobenzyl group in the target compound likely enhances electrophilicity at the pyridine ring compared to unsubstituted analogs (e.g., ), facilitating nucleophilic aromatic substitution or metal-catalyzed coupling reactions. In contrast, trifluoromethyl groups (e.g., ) improve lipophilicity and metabolic stability, critical for drug candidates.

Synthetic Accessibility: The tert-butyl carbamate group simplifies purification via silica gel chromatography, as seen in analogs like 3aaj (60% yield, ). However, steric hindrance from bulky substituents (e.g., 4-cyano-2-fluorobenzyl) may reduce reaction yields unless optimized.

Pharmaceutical Relevance: Halogenated analogs (e.g., 2',6'-dichloro derivative ) are prioritized in drug discovery for their bioavailability and target affinity. The target compound’s cyano group may mimic nitrile-based kinase inhibitors (e.g., crizotinib analogs), though direct evidence is needed.

Physical Properties: Molecular weights correlate with solubility trends; the target compound’s higher molecular weight (~443.5) suggests lower solubility in non-polar solvents compared to simpler analogs (e.g., 260.33, ).

Biological Activity

tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate is a complex organic compound with the molecular formula C23H26FN3O3 and a molecular weight of approximately 409.5 g/mol. This compound features a tert-butyl group, a bipyridine structure, and a cyano-fluorobenzyl moiety, which contribute to its unique chemical properties and potential biological activities. The compound is being investigated for its interactions with various biological targets, including receptors involved in metabolic regulation and enzyme inhibition.

The synthesis of this compound typically involves multi-step organic reactions. Its predicted boiling point is approximately 541.9 °C, and it has a density of about 1.23 g/cm³. The structural characteristics of the compound suggest that it may exhibit significant biological activity due to the presence of functional groups that can interact with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The cyano and fluorobenzyl groups are believed to play crucial roles in binding to these targets, influencing the compound’s biological activity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, affecting signaling pathways related to various physiological processes.

Biological Activity Studies

Preliminary studies indicate that compounds with similar structures have shown promising results in various biological assays. For instance:

Activity Type Details
Antioxidant Activity Compounds similar to this structure have demonstrated significant antioxidant properties, potentially reducing oxidative stress in cells.
Anti-Alzheimer's Activity Molecular docking studies suggest potential interactions with acetylcholinesterase (AChE), which could lead to enhanced cognitive function through improved cholinergic signaling .
Anticancer Properties Some derivatives exhibit anti-proliferative effects against various cancer cell lines, indicating potential use in cancer therapy .

Case Studies

  • Inhibition of Acetylcholinesterase (AChE) : A study conducted on similar bipyridine derivatives revealed significant AChE inhibitory activity, suggesting that this compound could be a candidate for Alzheimer's disease treatment due to its ability to enhance acetylcholine levels in the brain .
  • Anticancer Activity : Research has shown that related compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation. This suggests that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

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